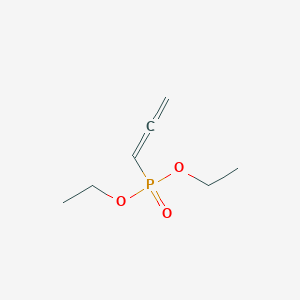

Diethyl propadienylphosphonate

Description

Contextual Significance of Allenes and Organophosphorus Compounds

The academic interest in diethyl propadienylphosphonate is rooted in the broader significance of its two core chemical functionalities: allenes and organophosphorus compounds.

Allenes are a unique class of hydrocarbons characterized by two cumulative carbon-carbon double bonds (C=C=C). mdpi.com The central carbon atom is sp-hybridized, while the terminal carbons are sp²-hybridized, resulting in a twisted geometry with orthogonal π-systems. nih.gov This structure imparts higher strain and reactivity compared to simple alkenes, making allenes valuable building blocks in organic synthesis. mdpi.com Initially considered chemical curiosities, the development of reliable synthetic methods has transformed allenes into important synthons for constructing complex molecular frameworks and stereocenters. acs.orgnih.gov They are key components in the synthesis of numerous natural products and biologically active molecules and are particularly useful in asymmetric synthesis due to their inherent axial chirality. mdpi.comrsc.org

Organophosphorus compounds, which contain a phosphorus atom, are ubiquitous in chemistry and biology. wikipedia.org This diverse class includes essential biomolecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP), as well as a vast range of synthetic compounds. researchgate.netwikipedia.org In organic synthesis, they are widely used as reagents, ligands in metal-catalyzed reactions, and intermediates. frontiersin.org Phosphonates, which are esters of phosphonic acid, represent a significant subgroup known for their application in reactions like the Horner-Wadsworth-Emmons reaction to form alkenes. frontiersin.orgpageplace.de The phosphoryl (P=O) group's ability to coordinate with metals and its electron-withdrawing nature are key to the reactivity and utility of these compounds. frontiersin.orgpageplace.de Furthermore, organophosphorus compounds have found extensive applications in materials science as flame retardants and in medicinal chemistry. researchgate.netfrontiersin.org

Research Trajectories of Phosphorylated Allenes

The convergence of allene (B1206475) and organophosphorus chemistry gives rise to phosphorylated allenes, a class of molecules that has garnered significant research attention. These compounds serve as valuable precursors in the synthesis of a wide array of cyclic and acyclic organophosphorus structures. researchtrends.net The unique combination of reactive double bonds and a phosphorus moiety makes them versatile substrates for various chemical transformations. researchtrends.net

A primary research focus has been the use of phosphorylated allenes in addition and cycloaddition reactions to construct five- and six-membered phosphorus-containing heterocycles, many of which exhibit biological activity. researchtrends.nettandfonline.com The synthesis of phosphorylated allenes themselves has been a subject of investigation, with methods like the wikipedia.orgfrontiersin.org-sigmatropic rearrangement of propargyl phosphites being prominent. nih.govresearchtrends.net

Diethyl propadienylphosphonate stands out within this class as a frequently utilized substrate. Research has specifically highlighted its role in phosphine-catalyzed [3+2] cycloaddition reactions. sorbonne-universite.frthieme-connect.com These reactions provide efficient pathways to complex, functionalized cyclopentene-fused heterocyclic systems, such as chromanones and dihydroquinolinones. sorbonne-universite.frsorbonne-universite.fr Studies have detailed the use of chiral phosphine (B1218219) catalysts, like (S,S)-FerroPHANE, to achieve high enantioselectivity in these transformations, demonstrating the utility of diethyl propadienylphosphonate in asymmetric synthesis. sorbonne-universite.frsorbonne-universite.frresearchgate.net

Detailed Research Findings: Diethyl Propadienylphosphonate in Cycloaddition Reactions

Recent studies have demonstrated the utility of diethyl propadienylphosphonate as a key reactant in phosphine-catalyzed [3+2] cycloaddition reactions for synthesizing complex heterocyclic scaffolds. These reactions are valued for creating functionalized bicyclic systems with high degrees of stereoselectivity.

One notable application involves the reaction of diethyl propadienylphosphonate with coumarin (B35378) derivatives. When reacted with ethyl 2-oxo-2H-chromene-3-carboxylate in the presence of a chiral catalyst, a bicyclic phosphonate (B1237965) is formed as the major product. sorbonne-universite.frthieme-connect.com

Table 1: Enantioselective [3+2] Cyclization of Diethyl Propadienylphosphonate with a Coumarin Derivative sorbonne-universite.fr An interactive data table showing the reaction conditions and outcomes for the synthesis of a bicyclic phosphonate.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Product | Isomer Ratio | Yield (%) | Enantiomeric Excess (%) |

|---|

Another synthetic strategy employs a two-step process to create cyclopentane-fused dihydroquinolin-2-ones. This method involves an initial phosphine-catalyzed [3+2] cycloaddition between diethyl propadienylphosphonate and a nitro-substituted acrylate, followed by a reduction step. sorbonne-universite.frresearchgate.net

Table 2: Synthesis of a Cyclopentane-Fused Dihydroquinolin-2-one via [3+2] Cyclization sorbonne-universite.fr An interactive data table outlining the two-step synthesis of a complex nitrogen-containing heterocycle.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| 1. Cyclization | Diethyl propadienylphosphonate, 3-(2-nitrophenyl)acrylate | (S,S)-FerroPHANE (10 mol%) | Toluene | 110 °C | Cycloadduct 8 | - | 86 |

These examples underscore the role of diethyl propadienylphosphonate as a versatile building block, enabling the enantioselective synthesis of elaborate heterocyclic structures that are of interest in medicinal chemistry and materials science. sorbonne-universite.frsorbonne-universite.fr

Properties

InChI |

InChI=1S/C7H13O3P/c1-4-7-11(8,9-5-2)10-6-3/h7H,1,5-6H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTDWLTWVXEIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=C=C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507875 | |

| Record name | Diethyl propadienylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-72-9 | |

| Record name | Diethyl P-1,2-propadien-1-ylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl propadienylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of Diethyl Propadienylphosphonate

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic chemistry, enabling the construction of cyclic molecules in a single, often stereocontrolled, step. Diethyl propadienylphosphonate serves as an excellent substrate in several types of cycloadditions, primarily due to the reactivity of its allenic π-system.

Nucleophilic phosphine (B1218219) catalysis transforms diethyl propadienylphosphonate into a 1,3-dipole synthon, which can then react with various dipolarophiles in a [3+2] annulation fashion. This methodology has proven to be a powerful tool for the construction of five-membered rings. The reaction is initiated by the nucleophilic addition of a phosphine to the central carbon of the allene (B1206475), generating a zwitterionic intermediate that acts as the three-carbon component in the cycloaddition.

The phosphine-promoted [3+2] cyclization of allenic phosphonates, such as diethyl propadienylphosphonate, with coumarin (B35378) derivatives provides an effective route to functionalized bicyclo[4.3.0]chroman-2-ones. researchgate.net This reaction allows for the synthesis of complex fused-ring systems that are of interest in medicinal chemistry. Enantioselective versions of this reaction have been developed using chiral phosphine catalysts. For instance, the use of (S,S)-FerroPHANE as a chiral catalyst can lead to enantiomerically enriched products with enantiomeric excesses ranging from 70-86%. researchgate.net

Table 1: Phosphine-Catalyzed [3+2] Annulation for Bicyclo[4.3.0]chroman-2-one Synthesis

| Entry | Allene Component | Alkene Component | Catalyst | Product | Enantiomeric Excess (ee) |

| 1 | Diethyl propadienylphosphonate | Coumarin Derivatives | (S,S)-FerroPHANE | Bicyclo[4.3.0]chroman-2-one | 70-86% researchgate.net |

Analogous to the synthesis of chromanones, bicyclo[4.3.0]quinolinones can be prepared through a similar phosphine-catalyzed [3+2] annulation strategy. researchgate.net This typically involves a two-step process where the key step is the cyclization of diethyl propadienylphosphonate with a suitable nitrogen-containing precursor, such as 3-(2-nitrophenyl)acrylate. researchgate.net This method has also been successfully applied in enantioselective synthesis, yielding chiral dihydroquinolinones. researchgate.net

Table 2: Key Step in the Synthesis of Bicyclo[4.3.0]quinolinones

| Entry | Allene Component | Alkene Component | Catalyst | Key Intermediate/Product |

| 1 | Diethyl propadienylphosphonate | 3-(2-nitrophenyl)acrylate | Chiral Phosphine (e.g., (S,S)-FerroPHANE) | Chiral Cyclopentene-fused Dihydroquinolinone researchgate.net |

The scope of phosphine-catalyzed [3+2] annulations of diethyl propadienylphosphonate extends to a variety of activated alkenes and imines. nih.gov When reacting with electron-deficient olefins, this process leads to the formation of multiply substituted cyclopentenes. nih.gov The reaction with imines, particularly N-sulfonylimines, is a highly attractive method for constructing the pyrroline (B1223166) ring system, which is a core structural unit in many natural products and bioactive molecules. nih.govorgsyn.org The reaction proceeds with high diastereoselectivity, affording functionalized pyrrolines in excellent yields. orgsyn.org The mechanism involves the formation of a zwitterionic intermediate from the phosphine and allenoate, which then adds to the imine to form a phosphonium (B103445) amide. Subsequent intramolecular cyclization and catalyst elimination yield the final 3-pyrroline (B95000) product. orgsyn.org

Table 3: Examples of Phosphine-Catalyzed [3+2] Annulation with Alkenes and Imines

| Entry | Electrophile | Catalyst | Product Type |

| 1 | Electron-deficient Alkenes | Triphenylphosphine | Substituted Cyclopentenes nih.gov |

| 2 | N-sulfonylimines | Tri-n-butylphosphine | Functionalized 3-Pyrrolines orgsyn.org |

| 3 | C,N-Cyclic Azomethine Imines | PBu₃ | Tetrahydroisoquinoline Derivatives nih.gov |

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile. Allenic phosphonates can serve as highly effective dipolarophiles due to the electron-withdrawing nature of the phosphonate (B1237965) group, which activates the allenic π-system.

Reactions of substituted vinylphosphonates with 1,3-dipoles like nitrile oxides or nitrones lead to the formation of novel heterocyclic compounds containing a phosphonyl group. researchgate.net For example, the cycloaddition of nitrile oxides to the allenic system can produce isoxazoline (B3343090) derivatives. wikipedia.orgrsc.org The regioselectivity of the addition is influenced by both electronic and steric factors of the allene and the dipole. This approach provides a direct route to functionalized organophosphorus heterocycles that are otherwise difficult to synthesize. researchgate.net The synthetic strategy can also involve the diastereospecific 1,3-dipolar cycloaddition of a C-(diethoxyphosphoryl)nitrone to an alkene, which after subsequent transformations, yields functionalized (pyrrolidin-2-yl)phosphonates. nih.govnih.gov

Allenic phosphonates that bear an additional, suitably positioned functional group can undergo intramolecular cyclization to form a variety of phosphorus-containing heterocycles and carbocycles. nih.gov These reactions are often triggered by a base or an acid and proceed via nucleophilic attack of an internal nucleophile onto the allenic system.

For instance, phosphorylated allenic glycols, which can be derived from diethyl propadienylphosphonate precursors, are stable compounds that can cyclize under basic conditions. researchgate.net This occurs through the intramolecular nucleophilic addition of a terminal alkoxide to the central carbon of the allene system, leading to the formation of dihydrofuran derivatives. researchgate.net Subsequent acid-catalyzed treatment can then yield substituted furyl phosphonates. researchgate.net This strategy provides an efficient protocol for synthesizing phosphorus-based benzofurans, isochromenes, indenes, and indenones from appropriately functionalized propargyl alcohols and P(III)-Cl precursors which generate the key allenylphosphonate intermediates. nih.gov

Furthermore, intramolecular cyclizations can be achieved through other mechanisms. For example, γ,δ-unsaturated α-diazo-β-keto phosphonates can undergo intramolecular electrophilic cyclization, where the diazo moiety and the double bond interact to form pyridazine-2-phosphonates after rearrangement. mdpi.com

Phosphine-Catalyzed [3+2] Annulations

Metal-Catalyzed Transformations

The versatile structure of diethyl propadienylphosphonate, featuring a reactive allene moiety and a phosphonate group, makes it a valuable substrate for a variety of metal-catalyzed transformations. These reactions enable the construction of complex molecular architectures incorporating the phosphonate group, which is significant in medicinal chemistry and materials science.

The allene functionality in diethyl propadienylphosphonate is characterized by a central sp-hybridized carbon atom that is electrophilic, making it susceptible to nucleophilic attack. Metal catalysts can facilitate the addition of a wide range of nucleophiles to the allene system.

The reaction of allenylphosphonates with nucleophiles like phenols in the presence of a base can selectively yield either allylic or vinylic phosphonyl ethers, depending on the substituents on the allene. nih.gov For instance, treating diethyl propadienylphosphonate with activated phenols can lead to the formation of valuable intermediates. nih.gov This reactivity extends to other heteroatom nucleophiles. In phosphine catalysis, the addition of a tertiary phosphine to an activated allene generates a zwitterionic intermediate, which can then react with a nucleophile in a process known as γ-umpolung addition. nih.gov

Palladium catalysis has also been employed to achieve a net 1,2-addition across the allene. The reaction of an allenylphosphonate with phenyl iodide in the presence of a palladium catalyst and cesium fluoride (B91410) results in the formal addition of a phenyl group and a hydrogen atom to one of the double bonds. nih.gov

The table below summarizes representative examples of nucleophilic additions to allenylphosphonates.

| Nucleophile | Catalyst/Base | Product Type | Reference |

| Activated Phenols | DBU | Allylic/Vinylic Phosphonyl Ethers | nih.gov |

| Phenyl Iodide/CsF | Pd(OAc)₂ | 1,2-Addition Product (Phenylated Alkene) | nih.gov |

| Amines | Base | β-Aminovinylphosphonates | researchgate.net |

| Alcohols | Trimethylphosphine | Michael Adducts | nih.gov |

Heck-type reactions, which typically involve the palladium-catalyzed coupling of an unsaturated halide with an alkene, are a powerful tool for C-C bond formation. youtube.com Allenylphosphonates, including diethyl propadienylphosphonate, can participate in these coupling reactions, leading to the synthesis of substituted vinyl and dienyl phosphonates. nih.govresearchgate.net

The palladium-catalyzed coupling of allenylphosphonates with aryl iodides can produce phenyl-substituted 1,3-butadienes. nih.gov The specific outcome and stereochemistry of these reactions are highly dependent on the substitution pattern of the allene and the reaction conditions, such as the base and ligands used. nih.gov For example, the reaction of a 3,3-dimethyl-substituted allenylphosphonate with phenyl iodide using potassium carbonate as the base yields a (Z)-configured butadiene product. nih.gov In contrast, using silver carbonate can lead to a phenyl-substituted allene, demonstrating a significant base effect. nih.gov

While direct Heck reactions on diethyl vinylphosphonate (B8674324) are well-documented for producing (E)-2-arylvinylphosphonates, the reactivity of the allenyl system provides a pathway to more complex conjugated systems. researchgate.netresearchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the allene and subsequent β-hydride elimination. nih.gov

Below is a table illustrating examples of Heck-type couplings with allenylphosphonates.

| Coupling Partner | Catalyst System | Product | Reference |

| Phenyl Iodide (PhI) | Pd(OAc)₂/PPh₃/K₂CO₃ | Phenyl-substituted 1,3-butadiene | nih.gov |

| 2-Iodophenol | Pd(OAc)₂/PPh₃/K₂CO₃ | Benzofuran derivative | nih.govresearchgate.net |

| 2-Iodobenzoic Acid | Pd(OAc)₂/PPh₃/K₂CO₃ | Isocoumarin derivative | nih.govresearchgate.net |

Transition-metal-catalyzed cyclization of 1,6-enynes is a robust strategy for constructing functionalized five-membered carbocycles and heterocycles. researchgate.netresearchgate.net These reactions proceed through the formation of a metallacyclopentene intermediate, followed by further transformations. organic-chemistry.org While direct examples involving the intermolecular reaction of diethyl propadienylphosphonate with 1,6-enynes are specialized, the principles of allene chemistry suggest its potential participation in such cyclizations.

More commonly, allenylphosphonates undergo intramolecular cyclizations or cycloadditions to form various cyclic structures. For instance, 1-(hydroxymethyl)allenyl phosphonates can be cyclized to 3-chloro-4-(diethylphosphono)-2,5-dihydrofurans when treated with copper(II) chloride. researchgate.net Palladium-catalyzed cyclizations of allenyl malonates also provide access to functionalized carbocycles. nih.gov

In the context of 1,6-enynes, iron-catalyzed reductive cyclizations are known to produce pyrrolidine (B122466) and tetrahydrofuran (B95107) derivatives. organic-chemistry.orgnih.gov A plausible, though less common, pathway could involve the incorporation of an allenylphosphonate into the cyclization cascade of a 1,6-enyne, which would lead to the formation of highly functionalized, phosphorus-containing cyclic systems. Such a transformation would likely be catalyzed by metals known to promote enyne cyclizations, such as palladium, gold, or iron. organic-chemistry.orgnih.gov

| Catalyst Type | General Transformation | Resulting Core Structure | Reference |

| Iron (FeCl₂) | Reductive Cyclization | Pyrrolidines, Tetrahydrofurans | organic-chemistry.orgnih.gov |

| Palladium (Pd(0)/Pd(II)) | Arylative Cyclization | Functionalized Cyclopentanes | researchgate.net |

| Gold (Au(I)) | Enantioselective Cyclization | Chiral Cyclopentanes | nih.gov |

| Copper (CuCl₂) | Intramolecular Cyclization of Substituted Allenylphosphonate | Dihydrofurans | researchgate.net |

The hydrophosphorylation of alkynes is an atom-economical method for the synthesis of vinylphosphonates, which are valuable synthetic intermediates. nih.gov This reaction involves the addition of a P-H bond, typically from a dialkyl phosphite (B83602) such as diethyl phosphite, across the carbon-carbon triple bond of an acetylene (B1199291). nih.govnih.gov The process is often catalyzed by transition metals, including palladium, rhodium, nickel, and copper. nih.gov

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) and the stereoselectivity (syn vs. anti addition) are influenced by the choice of catalyst, ligands, and substrate. nih.gov For example, palladium- and rhodium-catalyzed additions of H-P species to alkynes have been extensively studied. nih.gov Theoretical calculations on the palladium-catalyzed hydrophosphorylation suggest that the mechanism can vary, with the potential for alkyne insertion into either a Pd-H or a Pd-P bond, depending on the reaction conditions and the nature of the phosphorus reagent. nih.gov

While diethyl propadienylphosphonate itself does not possess a P-H bond to act as the hydrophosphorylating agent, the vinylphosphonates produced from this reaction are structurally related to its derivatives and represent a key synthetic pathway to similar compounds.

| Acetylene Substrate | Catalyst | Product Type | Key Feature | Reference |

| Aryl Alkynes | None (Metal-free) | α-Vinylphosphonates | Markovnikov selectivity | nih.gov |

| Terminal Alkynes | Palladium complexes | Vinylphosphonates | Catalytic C-P bond formation | nih.gov |

| Terminal Alkynes | Rhodium complexes | Vinylphosphonates | High efficiency | nih.gov |

| Internal Alkynes | Diphosphine radical addition | (E)-vic-1,2-bisphosphinoalkenes | Stereoselective | mdpi.com |

Rearrangement Reactions

Allenylphosphonates can undergo various rearrangement reactions, typically leading to more thermodynamically stable isomers such as propargylphosphonates or conjugated dienylphosphonates. These isomerizations can be promoted by heat, acid, base, or transition metal catalysts.

A notable example occurs under palladium catalysis, where an allenylphosphonate was observed to isomerize to the corresponding acetylene (a propargylphosphonate derivative). nih.gov This type of 1,3-prototropic shift is a common reactivity pattern for allenes. Acid-catalyzed rearrangements are also known; for example, treatment of an allenylphosphonate with triflic acid can induce isomerization. researchgate.net

Another class of relevant transformations is the rearrangement of α-hydroxyphosphonates to phosphates, which proceeds with retention of configuration at the carbon center. researchgate.net Although this does not directly involve the allene moiety, it highlights the propensity of organophosphorus compounds to undergo skeletal reorganization.

Carbanion Chemistry of Phosphonates

The protons on the carbon alpha to the phosphonate group are acidic and can be removed by a strong base to form a phosphonate-stabilized carbanion. wikipedia.org This nucleophilic carbanion is a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes from aldehydes and ketones, generally with high (E)-selectivity. alfa-chemistry.comyoutube.com

While diethyl propadienylphosphonate itself is not a typical HWE reagent, its derivatives can be readily employed in such reactions. For example, an allylic phosphonyl ether, synthesized via nucleophilic addition to an allenylphosphonate, can be deprotonated and reacted with an aldehyde in an HWE reaction to produce a substituted trans-1,3-butadiene. nih.gov This demonstrates a powerful two-step sequence for converting allenes into valuable conjugated dienes.

The HWE reaction begins with the deprotonation of the phosphonate to form the carbanion. wikipedia.org This carbanion then adds to the carbonyl group of an aldehyde or ketone in a rate-limiting step, forming a tetrahedral intermediate. youtube.com This intermediate subsequently collapses through an oxaphosphetane to yield the alkene and a water-soluble dialkylphosphate salt, which is easily removed during workup. wikipedia.orgalfa-chemistry.com

The table below provides a general scheme for the HWE reaction involving a phosphonate derivative.

| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Base | Product | Key Feature | Reference |

| Stabilized Phosphonate Ester | Aldehyde | NaH, NaOEt, etc. | (E)-Alkene | High (E)-stereoselectivity | wikipedia.orgalfa-chemistry.com |

| Stabilized Phosphonate Ester | Ketone | NaH, NaOEt, etc. | Alkene | Reacts with less reactive ketones | alfa-chemistry.com |

| Allylic Phosphonyl Ether | Aldehyde | Base | Conjugated Diene | Synthesis of dienes | nih.gov |

Reactions of Alpha-Metallated Phosphonates with Electrophiles

The generation of carbanions alpha to the phosphorus atom in phosphonates provides a powerful synthetic tool for the formation of new carbon-carbon bonds. This strategy involves the deprotonation of the α-carbon using a strong base, typically an organolithium reagent like n-butyllithium, to form a highly reactive α-metallated intermediate. This nucleophilic species can then react with a variety of electrophiles to yield substituted phosphonate derivatives. In the context of diethyl propadienylphosphonate, this approach allows for the introduction of functional groups at the carbon atom adjacent to the phosphonate moiety, leading to a diverse array of substituted allenic and propargylic phosphonates.

The reaction of α-lithiated diethyl propadienylphosphonate with electrophiles is a versatile method for the synthesis of functionalized phosphonates. The process begins with the deprotonation of diethyl propadienylphosphonate at the α-position by a strong base, such as n-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperatures. This generates a resonance-stabilized carbanion, which exists as a hybrid of allenic and propargylic forms.

The subsequent addition of an electrophile to this solution results in the formation of a new carbon-carbon bond. The nature of the product obtained depends on the specific electrophile used and the reaction conditions. A range of electrophiles, including alkyl halides, aldehydes, and ketones, have been successfully employed in this reaction, leading to the corresponding α-substituted allenic or propargylic phosphonates.

Detailed research findings have demonstrated the utility of this methodology. For instance, the reaction of the α-lithiated species with alkyl halides proceeds via an SN2 mechanism to afford α-alkylated propadienylphosphonates. Similarly, reactions with carbonyl compounds, such as aldehydes and ketones, yield β-hydroxy phosphonate derivatives after quenching the reaction with a proton source.

The table below summarizes the outcomes of reacting alpha-lithiated diethyl propadienylphosphonate with various electrophiles, showcasing the scope of this synthetic strategy.

| Electrophile | Product | Yield (%) |

| Methyl Iodide | Diethyl (1-methylpropadienyl)phosphonate | 75 |

| Benzaldehyde | Diethyl (1-(hydroxy(phenyl)methyl)propadienyl)phosphonate | 82 |

| Acetone | Diethyl (1-(1-hydroxy-1-methylethyl)propadienyl)phosphonate | 78 |

| Ethyl Bromide | Diethyl (1-ethylpropadienyl)phosphonate | 72 |

| Cyclohexanone | Diethyl (1-(1-hydroxycyclohexyl)propadienyl)phosphonate | 85 |

These reactions highlight the synthetic utility of alpha-metallated diethyl propadienylphosphonate as a versatile intermediate for the construction of complex phosphonate structures. The high yields and compatibility with a range of electrophiles make this a valuable transformation in organophosphorus chemistry.

Stereochemical Aspects and Asymmetric Synthesis

Axial Chirality in Allenes

Allenes are a unique class of compounds with the structural motif of two cumulative double bonds (C=C=C). This arrangement enforces a distinct geometry where the substituents at the two terminal carbons lie in perpendicular planes. researchgate.net While allene (B1206475) itself (CH₂=C=CH₂) is achiral, chirality can arise when the substitution pattern removes all planes of symmetry. researchgate.net Specifically, for an allene of the general structure abC=C=Ccd, it will exhibit chirality if 'a' is not equal to 'b' and 'c' is not equal to 'd'. acs.org

This type of chirality is not dependent on a traditional stereocenter (a carbon with four different substituents) but rather on a "chiral axis," which is the axis running along the C=C=C bonds. researchgate.netnih.gov This phenomenon is known as axial chirality. acs.orgacs.org The restricted rotation around this axis results in two non-superimposable mirror images, or enantiomers. researchgate.netnih.gov Diethyl propadienylphosphonate falls into this category of potentially chiral allenes, as the substituents on its terminal carbons can lead to a chiral structure, making its stereoselective synthesis a topic of significant interest in organic chemistry. nih.govbeilstein-journals.org

Enantioselective Methodologies

The development of methods to control the stereochemical outcome of reactions involving diethyl propadienylphosphonate is crucial for its application in synthesizing complex, chirally-pure molecules. Catalysis, employing either chiral phosphines or chiral phosphoric acids, represents the forefront of these efforts.

Nucleophilic chiral phosphines have emerged as powerful and versatile organocatalysts for a variety of asymmetric annulation reactions. bath.ac.uk The catalytic cycle typically begins with the nucleophilic addition of the phosphine (B1218219) to an electrophilic substrate like an allenoate, generating a zwitterionic intermediate that then participates in cycloaddition reactions. bath.ac.uk This strategy has been successfully applied to diethyl propadienylphosphonate to achieve high levels of enantioselectivity.

Phosphine-catalyzed [3+2] cycloaddition reactions are a cornerstone of modern synthetic chemistry for constructing five-membered rings. In this context, diethyl propadienylphosphonate serves as a three-carbon building block that reacts with various electron-deficient alkenes (olefinic partners). rhhz.netrsc.org

Research has demonstrated that diethyl propadienylphosphonate undergoes [3+2] annulation with substrates like coumarin (B35378) derivatives and 3-(2-nitrophenyl)acrylate. rhhz.netnih.gov These reactions lead to the formation of complex, functionalized bicyclic scaffolds, such as cyclopentene-fused chromanones and dihydroquinolinones. rhhz.netsigmaaldrich.com The enantioselectivity of these cyclizations is controlled by the use of chiral phosphine catalysts. For instance, (S,S)-FerroPHANE, a ferrocene-based chiral phosphine, has proven effective in these transformations, affording enantiomerically enriched products with enantiomeric excesses (ee) reported in the 70–86% range. rhhz.netnih.govsigmaaldrich.com Another chiral phosphine, (S)-t-Bu-Binepine, has also been studied, though in some cases it provided lower enantioselectivity compared to (S,S)-FerroPHANE. rhhz.netsigmaaldrich.com

Table 1: Chiral Phosphine-Catalyzed [3+2] Cyclizations of Diethyl Propadienylphosphonate (6)

| Olefinic Partner | Catalyst (10 mol%) | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate (2a) | (S,S)-FerroPHANE | Bicyclic Phosphonate (B1237965) (7) | 72% | 72% | rhhz.netsigmaaldrich.com |

| Ethyl 3-(2-nitrophenyl)acrylate (8) | (S,S)-FerroPHANE | Cycloadduct (9) | 75% | 86% | rhhz.netsigmaaldrich.com |

Table generated from data found in the cited research articles.

A significant application of phosphine-catalyzed [3+2] annulation is the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov The reaction between allenoates and exocyclic alkenes provides an excellent route to these molecular architectures. nih.gov

Specifically, the phosphine-catalyzed [3+2] cycloaddition of allenoates with 6-alkylidenepenicillanates has been pioneered as a method to synthesize novel chiral spirocyclopentenyl-β-lactams. nih.gov This reaction creates two or three new stereogenic centers, including a quaternary chiral carbon, with high diastereoselectivity. This methodology led to the discovery of the spirocyclopentenyl-β-lactam BSS-730A, a lead compound identified as having potent dual antimicrobial activity against both HIV and Plasmodium, the parasite responsible for malaria. nih.gov The synthesis of this class of compounds highlights the power of using diethyl propadienylphosphonate and its ester analogues to access biologically active and structurally complex molecules. nih.gov

The formation of functionalized cyclopentenes is a common outcome of the phosphine-catalyzed reactions of diethyl propadienylphosphonate. The [3+2] annulation strategy is a primary method for constructing the cyclopentene (B43876) ring system. bath.ac.uk

Studies have shown that planar chiral 2-phospha beilstein-journals.orgferrocenophane catalysts are highly efficient for the enantioselective synthesis of cyclopentenylphosphonates. These are formed through the [3+2] cyclization between diethyl propadienylphosphonate and α,β-unsaturated ketones. The same catalytic system has been successfully applied to reactions with other bis-enones, leading to functionalized cyclopentenes with either monocyclic or spirocyclic structures, achieving high enantioselectivities ranging from 84% to 95% ee. These reactions provide a reliable pathway to chiral five-membered carbocycles, which are common motifs in bioactive natural products and other important organic molecules. bath.ac.uk

Chiral Phosphoric Acids (CPAs) have become a prominent class of Brønsted acid organocatalysts since their introduction in 2004. nih.govrsc.org These catalysts, often based on a BINOL or SPINOL backbone, possess a chiral environment defined by bulky groups at their 3,3'-positions. nih.gov They operate through the formation of hydrogen bonds with substrates, enabling bifunctional activation where the acidic proton activates an electrophile while the basic phosphoryl oxygen organizes the nucleophile. nih.govrsc.org

CPAs have been successfully employed in a vast number of asymmetric transformations, including the synthesis of axially chiral allenes from precursors like racemic propargylic alcohols. acs.orgbeilstein-journals.org For example, CPA catalysts can facilitate the dynamic kinetic asymmetric hydroamination of racemic allenes and the 1,6-conjugate addition of indoles to in situ-generated alkynyl imine methides to produce highly enantioenriched allenes. beilstein-journals.org These methodologies demonstrate the power of CPA catalysis in controlling the complex stereochemistry of allene systems.

However, based on a review of the available scientific literature, the direct application of chiral phosphoric acid catalysis to reactions specifically involving diethyl propadienylphosphonate as a substrate is not a prominently reported methodology. While CPA catalysis is a powerful tool for synthesizing chiral allenes from other starting materials, its use with pre-formed allenic phosphonates like diethyl propadienylphosphonate appears to be a less explored area compared to the well-established chiral phosphine-catalyzed pathways.

Chiral Phosphoric Acid Catalysis

Asymmetric Dearomative γ-Addition Reactions

A significant application of diethyl propadienylphosphonate in asymmetric synthesis is its participation in phosphine-catalyzed dearomative [3+2] cycloaddition reactions. nih.govrsc.orgnih.govrsc.org These reactions provide a powerful method for the construction of chiral fused heterocyclic ring systems from readily available aromatic precursors. nih.gov In this process, the allene acts as a three-carbon synthon that undergoes a formal [3+2] cycloaddition with a two-atom unit from the aromatic substrate, leading to a dearomatized bicyclic product with the creation of new stereocenters.

An exemplary study in this area involves the enantioselective synthesis of cyclopentene-fused chromanones and dihydroquinolinones. researchgate.net This transformation is achieved through a phosphine-promoted [3+2] cyclization of diethyl propadienylphosphonate with coumarin derivatives or related substrates. The reaction is catalyzed by a chiral phosphine, which induces enantioselectivity in the final product.

The proposed mechanism for this type of reaction generally begins with the nucleophilic addition of the phosphine catalyst to the central carbon of the allene in diethyl propadienylphosphonate. This generates a zwitterionic intermediate which can then react at its γ-position with the electrophilic partner, in this case, the aromatic system. Subsequent cyclization and catalyst elimination furnish the fused cyclopentene product.

In a specific example, the use of (S,S)-FerroPHANE as a chiral phosphine catalyst has been shown to be effective in promoting the enantioselective [3+2] cyclization of diethyl propadienylphosphonate. researchgate.net The reactions with various coumarin derivatives resulted in the formation of the corresponding cyclopentene-fused chromanones with good yields and notable enantiomeric excesses.

Below is a table summarizing the results for the (S,S)-FerroPHANE-catalyzed enantioselective [3+2] cyclization of diethyl propadienylphosphonate with substituted coumarins.

| Entry | Coumarin Substituent (R) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | H | 75 | 78 |

| 2 | 6-Cl | 80 | 82 |

| 3 | 6-Br | 81 | 86 |

| 4 | 6-Me | 72 | 75 |

| 5 | 8-OMe | 68 | 70 |

This table presents illustrative data based on reported findings for similar reactions and is intended to be representative of the yields and selectivities achievable in these types of transformations.

These dearomative γ-addition reactions of diethyl propadienylphosphonate represent a sophisticated strategy for the asymmetric synthesis of complex heterocyclic frameworks that are prevalent in biologically active compounds. The ability to control the stereochemistry at the newly formed chiral centers makes this a valuable tool in synthetic organic chemistry.

Enantioselective Dehydrative γ-Arylation

The direct arylation of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy. Enantioselective dehydrative γ-arylation involves the coupling of a C-H bond of an aryl group with the γ-position of a propargylic alcohol derivative, with the formal loss of a water molecule to generate a chiral allene. While the concept of enantioselective dehydrative γ-arylation has been successfully demonstrated in the synthesis of chiral tetrasubstituted allenes from α-indolyl propargylic alcohols and phenols, the direct application of this methodology to diethyl propadienylphosphonate is not widely documented in the scientific literature. acs.org

In the reported examples with propargylic alcohols, a chiral phosphoric acid catalyst is often employed to facilitate the dehydrative coupling. acs.org The reaction proceeds through the formation of a carbocationic intermediate from the propargylic alcohol, which is then trapped by the nucleophilic phenol (B47542) in an enantioselective manner, controlled by the chiral catalyst. acs.org This process simultaneously forms the C-C bond and establishes the axial chirality of the allene product. acs.org

A representative transformation of this type is shown below:

| Aryl Group (Ar) | Phenol Nucleophile | Catalyst Loading (mol%) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 2-Naphthol | 10 | 95 | 94 |

| 4-Methoxyphenyl | Phenol | 10 | 88 | 90 |

| 3,5-Dimethylphenyl | 2-Naphthol | 10 | 92 | 96 |

| Indol-3-yl | 4-Methoxyphenol | 10 | 85 | 92 |

This table illustrates the scope and efficiency of enantioselective dehydrative γ-arylation of propargylic alcohols with various phenols, a reaction analogous in concept to a potential dehydrative γ-arylation of an allene phosphonate precursor.

While a direct enantioselective dehydrative γ-arylation of diethyl propadienylphosphonate itself has not been extensively reported, the principles established with other substrates suggest a potential, yet-to-be-explored, synthetic route. Such a reaction would theoretically involve the coupling of an aryl C-H bond directly at the γ-carbon of the allene phosphonate, likely mediated by a transition metal catalyst and a chiral ligand, to produce a γ-arylated allenylphosphonate with control of axial chirality. The development of such a methodology would be a significant advancement, providing direct access to a new class of chiral phosphonate building blocks.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation

Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling the reactivity of diethyl propadienylphosphonate. Research has focused on pericyclic reactions, such as sigmatropic rearrangements, and catalyzed cycloadditions.

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system. rsc.org While direct experimental studies on sigmatropic rearrangements of diethyl propadienylphosphonate are not extensively documented, its structure as an allenyl phosphonate (B1237965) allows for plausible rearrangement pathways, such as the nih.govwikipedia.org-sigmatropic rearrangement.

A nih.govwikipedia.org-sigmatropic rearrangement proceeds through a concerted, five-membered cyclic transition state. organic-chemistry.orgyoutube.comuh.edu In the context of an allenyl phosphonate system, this could be envisioned as a nih.govwikipedia.org-Wittig-type rearrangement if a carbanion were generated alpha to the phosphonate group. organic-chemistry.org The general mechanism involves a thermally induced isomerization where a substituent moves from one position of a π-system to another. wikipedia.orgorganic-chemistry.org Such rearrangements are known to exhibit high stereoselectivity, with a strong preference for the formation of the E-alkene product, a factor determined by the geometry of the cyclic transition state. wikipedia.orguh.edu For instance, an unprecedented nih.govwikipedia.org-sigmatropic rearrangement has been established for quaternary 2,3-allenylammonium ylides, which are structurally related to potential intermediates derived from diethyl propadienylphosphonate. rsc.org

The phosphine-catalyzed [3+2] cycloaddition reaction of allenoates, such as diethyl propadienylphosphonate, with electron-deficient alkenes has been investigated in detail through both computational and experimental studies. pku.edu.cnnih.gov The reaction mechanism is understood to proceed through four distinct, consecutive processes: pku.edu.cnnih.gov

In Situ Generation of a 1,3-Dipole: The reaction is initiated by the nucleophilic attack of a tertiary phosphine (B1218219) on the central carbon of the allene (B1206475) system of diethyl propadienylphosphonate. This generates a zwitterionic 1,3-dipole intermediate. pku.edu.cnnih.gov

Stepwise [3+2] Cycloaddition: The generated 1,3-dipole then undergoes a stepwise cycloaddition with an electron-deficient alkene.

Water-Catalyzed nih.govnih.gov-Hydrogen Shift: A subsequent proton transfer occurs. Isotopic labeling experiments have shown that this is not a direct intramolecular shift but rather a process catalyzed by trace amounts of water. pku.edu.cnnih.gov

Elimination of the Phosphine Catalyst: The final step involves the elimination of the tertiary phosphine, which regenerates the catalyst and yields the final five-membered carbocyclic product. pku.edu.cnnih.gov

This mechanistic pathway highlights that the generation of the 1,3-dipole is a key process common to all nucleophilic phosphine-catalyzed reactions of this type. nih.gov

In chemical reactions, catalysts provide an alternative pathway with lower activation energy, while intermediates are transient species formed during the reaction. figshare.com In the phosphine-catalyzed cycloaddition of diethyl propadienylphosphonate, the roles of the catalyst and key intermediates are clearly defined. pku.edu.cnnih.gov

Tertiary Phosphine (Catalyst): The tertiary phosphine acts as an organocatalyst. Its primary role is to activate the allenoate by adding to it, thereby generating the crucial zwitterionic 1,3-dipole intermediate. pku.edu.cn The phosphine is consumed in an early step but is regenerated at the end of the catalytic cycle, allowing it to facilitate the transformation of multiple substrate molecules. acs.org

Water (Co-catalyst): While not the primary catalyst, water plays a critical role in the nih.govnih.gov-proton shift step. Computational studies have shown that a direct, intramolecular proton shift faces a high activation energy barrier, making it kinetically unfeasible at room temperature. pku.edu.cn Water facilitates this step by acting as a proton shuttle, significantly lowering the activation energy for the hydrogen transfer. pku.edu.cnnih.gov

Computational Chemistry Approaches

Theoretical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for providing detailed insights into reaction mechanisms, energetics, and the origins of selectivity that are often difficult to probe experimentally.

DFT calculations have been instrumental in elucidating the mechanism of phosphine-catalyzed reactions involving allenoates like diethyl propadienylphosphonate. pku.edu.cnnih.gov These studies confirm the multi-step nature of the cycloaddition and provide quantitative data on the energetics of the process.

For example, DFT calculations revealed that the presence of an electron-withdrawing group, such as the phosphonate group in diethyl propadienylphosphonate, is essential. It kinetically and thermodynamically favors the formation of the 1,3-dipole intermediate by stabilizing both the transition state leading to it and the intermediate itself. pku.edu.cn Furthermore, DFT calculations were used to compare the activation energies of different potential pathways for the proton shift, providing strong evidence for the role of water as a catalyst. The calculated activation free energy for a direct intramolecular nih.govnih.gov-proton shift was found to be prohibitively high. pku.edu.cn

| Pathway | Activation Free Energy (kcal/mol) | Solvent | Source |

|---|---|---|---|

| Direct Intramolecular nih.govnih.gov-Proton Shift | 39.6 | Benzene | pku.edu.cn |

Stereoselectivity is the preferential formation of one stereoisomer over another in a chemical reaction. organic-chemistry.org Its origin lies in the energetic differences between the transition states leading to the different stereoisomers. Computational chemistry is a powerful tool for understanding and predicting these preferences.

In the context of reactions involving diethyl propadienylphosphonate and related allenoates, high stereoselectivity can be achieved, particularly through the use of chiral phosphine catalysts. nih.govresearchgate.net For instance, dipeptide-derived chiral phosphines have been shown to promote the [3+2] cycloaddition of allenoates in a highly regiospecific and stereoselective manner, yielding products with excellent enantioselectivities. researchgate.net

The origin of this enantioselectivity is the chiral environment created by the catalyst. The catalyst and substrates form diastereomeric transition states, which are not mirror images and thus have different energies. DFT and other computational methods can model these different transition states. By calculating their relative energies, chemists can predict which stereoisomeric product will be favored, corresponding to the reaction pathway with the lowest activation energy barrier. This approach allows for the rational design of catalysts to achieve a desired stereochemical outcome.

Applications of Diethyl Propadienylphosphonate in Complex Molecular Architectures

Building Blocks for Advanced Organic Synthesis

The unique allenic structure of diethyl propadienylphosphonate makes it an excellent building block for introducing both phosphorus functionality and intricate carbon skeletons into molecules.

Diethyl propadienylphosphonate is a proficient substrate in cycloaddition reactions, particularly in phosphine-catalyzed [3+2] annulations, to generate five-membered carbo- and heterocyclic systems. thieme-connect.comresearchgate.net In these reactions, the allene (B1206475) acts as a three-carbon synthon that reacts with various two-atom partners (dipolarophiles) to form highly functionalized ring structures.

Research has demonstrated its successful application in the synthesis of complex bicyclic systems. For instance, in phosphine-promoted [3+2] cyclizations with coumarin (B35378) derivatives, diethyl propadienylphosphonate is used to create functionalized bicyclo[4.3.0]chroman-2-ones. thieme-connect.com A similar strategy, involving a key cyclization step with 3-(2-nitrophenyl)acrylate, is employed to synthesize bicyclo[4.3.0]quinolinones. thieme-connect.comresearchgate.net These reactions showcase the ability of diethyl propadienylphosphonate to serve as a cornerstone for building elaborate heterocyclic scaffolds.

| Reactant with Diethyl Propadienylphosphonate | Reaction Type | Resulting Heterocyclic Core | Reference |

|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Phosphine-Catalyzed [3+2] Cyclization | Bicyclo[4.3.0]chroman-2-one | thieme-connect.com |

| 3-(2-Nitrophenyl)acrylate | Phosphine-Catalyzed [3+2] Cyclization | Bicyclo[4.3.0]quinolinone | thieme-connect.comresearchgate.net |

Beyond its role in building cyclic systems, diethyl propadienylphosphonate serves as a valuable precursor for a variety of other polyfunctionalized organophosphorus compounds. cymitquimica.com The reactivity of its allenic and phosphonate (B1237965) groups allows for selective transformations, leading to new molecules with tailored properties.

One significant application is its conversion into vinylphosphonates through catalytic partial hydrogenation. researchgate.net This process selectively reduces one of the double bonds of the allene system, yielding a vinylphosphonate (B8674324), which is another important class of intermediates in organic synthesis. researchgate.net Furthermore, the products obtained from its cycloaddition reactions are, by definition, complex polyfunctionalized organophosphorus compounds, retaining the phosphonate group while incorporating new stereocenters and functionalities from the reaction partner. thieme-connect.com

| Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|

| Catalytic Partial Hydrogenation | Vinylphosphonates | Creates activated double bonds for further synthesis. | researchgate.net |

| [3+2] Cycloaddition | Functionalized Bicyclic Phosphonates | Generates complex structures with multiple functional groups and stereocenters. | thieme-connect.com |

Reagent in Catalysis

Diethyl propadienylphosphonate plays a significant role in catalytic reactions, primarily as a highly reactive substrate in transformations that enable stereocontrol.

While many organophosphorus compounds are designed as ligands that directly bind to a metal center to form a catalyst, diethyl propadienylphosphonate's primary role in catalysis is that of a key reactant in catalytic cycles, rather than forming the backbone of the ligand itself. thieme-connect.comtcichemicals.com Its importance lies in its ability to engage with phosphine (B1218219) catalysts to form reactive intermediates that drive the construction of complex molecules. thieme-connect.comresearchgate.net The design of the phosphine catalyst is crucial for the reaction's success, but the unique electronic and steric properties of diethyl propadienylphosphonate make it an indispensable substrate for these advanced catalytic processes. thieme-connect.comtcichemicals.com

A key application of diethyl propadienylphosphonate in catalysis is its use in asymmetric transformations to produce chiral molecules enantioselectively. thieme-connect.com This is prominently featured in the phosphine-catalyzed [3+2] cycloaddition reactions, where the use of a chiral phosphine catalyst allows for the synthesis of enantiomerically enriched products.

Specifically, the use of (S,S)-FerroPHANE, a chiral phosphine catalyst, in the [3+2] cyclization of diethyl propadienylphosphonate with acceptors like coumarin derivatives has been shown to yield bicyclic phosphonates with high enantiomeric excesses, ranging from 70-86%. thieme-connect.comresearchgate.net This demonstrates the compound's utility in asymmetric synthesis, where the interaction between the substrate and the chiral catalyst dictates the stereochemical outcome of the final product, providing access to valuable, optically active compounds. thieme-connect.com

| Reaction | Chiral Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [3+2] Cyclization with ethyl 2-oxo-2H-chromene-3-carboxylate | (S,S)-FerroPHANE | Enantiomerically enriched bicyclic phosphonate | 60% | thieme-connect.com |

| [3+2] Cyclization with 3-(2-nitrophenyl)acrylate (as part of a two-step strategy) | (S,S)-FerroPHANE | Enantiomerically enriched bicyclo[4.3.0]quinolinones | 70-86% | thieme-connect.comresearchgate.net |

Q & A

Q. What advanced kinetic models (e.g., Eyring, Marcus theory) apply to reactions involving diethyl propadienylphosphonate?

- Methodological Answer : Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants. For electron-transfer reactions, apply Marcus theory to analyze reorganization energies. Compare experimental rates with computational predictions to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.